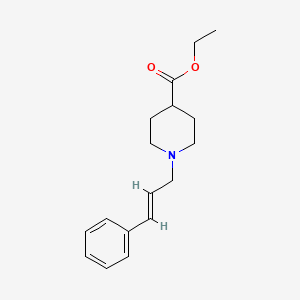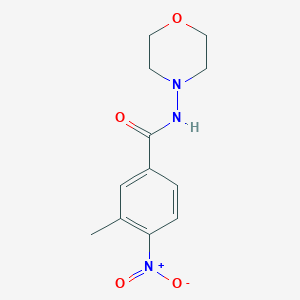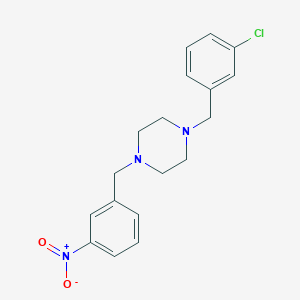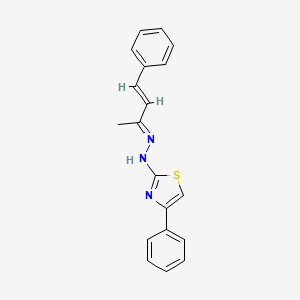![molecular formula C14H15ClN2O2 B5814723 1-[(4-chloro-3-methylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5814723.png)
1-[(4-chloro-3-methylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-chloro-3-methylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazole, also known as clopyralid, is a herbicide that is widely used in agriculture to control broadleaf weeds. It was first introduced in the 1980s and has since become a popular option for farmers due to its effectiveness in controlling weeds and its low toxicity to humans and animals.
作用機序
Clopyralid works by inhibiting the growth of broadleaf weeds through the disruption of their auxin signaling pathways. Auxin is a plant hormone that plays a critical role in plant growth and development. By inhibiting the activity of auxin, 1-[(4-chloro-3-methylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazole effectively stops the growth of broadleaf weeds.
Biochemical and Physiological Effects
Clopyralid has been shown to have low toxicity to humans and animals, with no significant adverse effects reported at typical exposure levels. However, it can be toxic to certain plant species, particularly legumes, which are sensitive to the herbicide's auxin-disrupting effects.
実験室実験の利点と制限
Clopyralid has several advantages for use in lab experiments. Its effectiveness in controlling broadleaf weeds makes it a useful tool for studying plant growth and development. Additionally, its low toxicity to non-target organisms makes it a safer option for lab experiments compared to other herbicides. However, its specificity for broadleaf weeds limits its use in experiments involving other plant species.
将来の方向性
There are several future directions for research on 1-[(4-chloro-3-methylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazole. One potential area of research is the development of new formulations of the herbicide that are more effective in controlling invasive plant species. Additionally, further studies are needed to better understand the herbicide's effects on non-target organisms and the surrounding ecosystem. Finally, research is needed to explore the potential use of this compound in combination with other herbicides to develop more effective weed control strategies.
合成法
Clopyralid is synthesized through a multi-step process that involves the reaction of 3,5-dimethyl-1H-pyrazole with 4-chloro-3-methylphenol in the presence of an acid catalyst. The resulting product is then acetylated with acetic anhydride to form 1-[(4-chloro-3-methylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazole. The final product is then purified through a series of chromatographic techniques to obtain the desired purity.
科学的研究の応用
Clopyralid has been extensively studied for its use as a herbicide in agriculture. It has been shown to be effective in controlling a wide range of broadleaf weeds, including thistles, dandelions, and clovers. In addition to its use in agriculture, 1-[(4-chloro-3-methylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazole has also been studied for its potential use in controlling invasive plant species in natural habitats. Its low toxicity to non-target organisms makes it a promising option for controlling invasive species without harming the surrounding ecosystem.
特性
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-1-(3,5-dimethylpyrazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c1-9-6-12(4-5-13(9)15)19-8-14(18)17-11(3)7-10(2)16-17/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCSIJNIYNAPFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)COC2=CC(=C(C=C2)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[5-(4-ethoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5814641.png)
![methyl {4-[(3,4-dihydro-2(1H)-isoquinolinylcarbonothioyl)amino]phenyl}acetate](/img/structure/B5814655.png)
![3'-hydroxy-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B5814661.png)




![2-{[2-(2-furoylamino)benzoyl]amino}benzoic acid](/img/structure/B5814697.png)


![ethyl [(6-methoxy-3-nitro-1H-indol-2-yl)thio]acetate](/img/structure/B5814711.png)
![N-(2-{2-[1-(3-iodophenyl)ethylidene]hydrazino}-1-methyl-2-oxoethyl)-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B5814712.png)
![2-(1H-benzimidazol-2-ylthio)-N-[4-(methylthio)phenyl]acetamide](/img/structure/B5814735.png)
![N-ethyl-2-fluoro-N-[(2-hydroxy-3-quinolinyl)methyl]benzamide](/img/structure/B5814740.png)